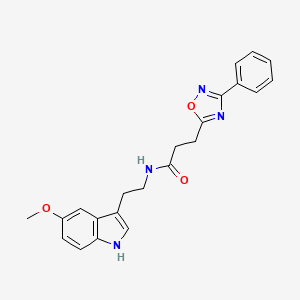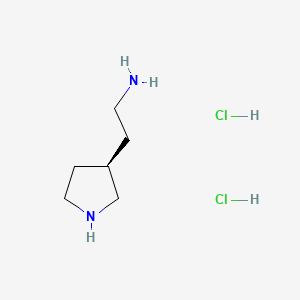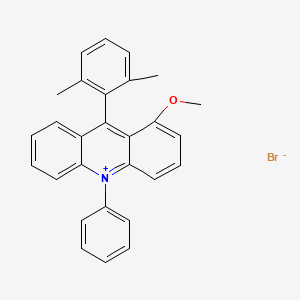![molecular formula C11H12O4S B14892446 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid is an organic compound characterized by the presence of a dioxin ring fused to a benzene ring, with a thioether linkage to a propanoic acid moiety
Preparation Methods
The synthesis of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid typically involves several steps:
Formation of the dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether linkage formation:
Attachment of the propanoic acid moiety: This step usually involves esterification or amidation reactions, followed by hydrolysis to yield the final acid product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dioxin ring can be reduced under hydrogenation conditions, typically using palladium on carbon as a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The dioxin ring structure allows for interactions with aromatic residues in proteins, enhancing binding affinity and specificity. Pathways involved may include enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar compounds to 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid include:
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide: This compound shares the dioxin ring structure but has different functional groups, leading to distinct chemical and biological properties.
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: This compound also contains the dioxin ring but is linked to an imidazo[1,2-a]pyridine moiety, resulting in different applications and activities.
Properties
Molecular Formula |
C11H12O4S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C11H12O4S/c1-7(11(12)13)16-8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6-7H,4-5H2,1H3,(H,12,13) |
InChI Key |
ZOUQEZRWVQATMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SC1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


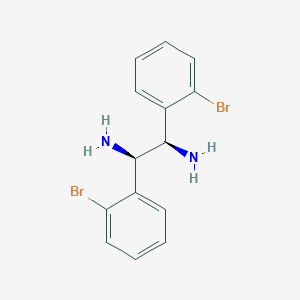
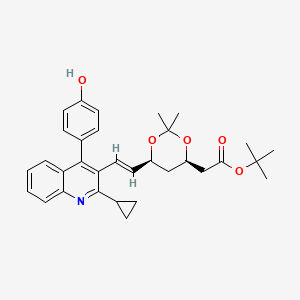
![7-Methoxy-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocine](/img/structure/B14892382.png)
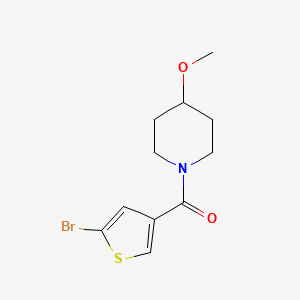

![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)
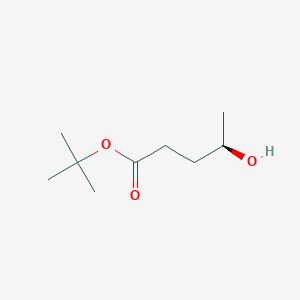


![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)
![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
